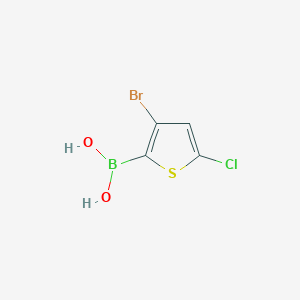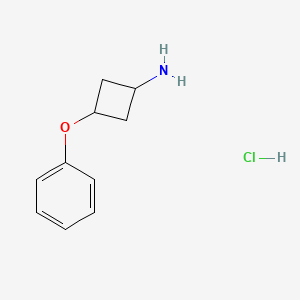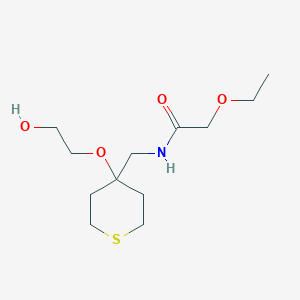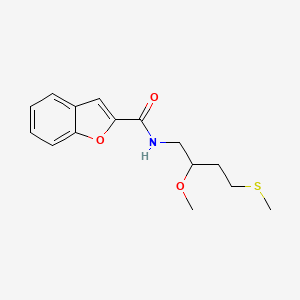
2-(4-Bromo-2-chlorophenoxy)butanoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(4-Bromo-2-chlorophenoxy)butanoic acid is a chemical compound with the molecular formula C10H10BrClO3 and a molecular weight of 293.54 . It is used for proteomics research .
Molecular Structure Analysis
The linear formula of this compound is C10H10BrClO3 . The structure includes a butanoic acid group attached to a bromo-chlorophenoxy group.Physical And Chemical Properties Analysis
This compound is a solid compound . As mentioned earlier, it has a molecular weight of 293.54 and a molecular formula of C10H10BrClO3 .Applications De Recherche Scientifique
Optical Gating of Photosensitive Synthetic Ion Channels
In materials science, the compound's derivatives, specifically focusing on the structural alteration for photolabile protecting groups, have been utilized to demonstrate the optical gating of nanofluidic devices based on synthetic ion channels. This application is significant for the controlled release, sensing, and information processing, where the optical manipulation of ion transport through channels offers innovative functionalities in nanofluidic technologies (Ali et al., 2012).
Environmental Toxicology and Mutagenicity
In the realm of environmental toxicology, derivatives of 2-(4-Bromo-2-chlorophenoxy)butanoic acid have been explored for their mutagenic properties. For instance, the formation of reactive intermediates from related chloro- and methylthio- butanoic acids and their potential association with mutagenicity highlight the importance of understanding chemical interactions and transformations in biological systems for environmental health (Jolivette et al., 1998).
Synthesis and Chiral Applications
Chemical synthesis leveraging the structural backbone of this compound for creating enantiomerically pure compounds showcases its utility in producing specific chiral molecules. Such synthetic routes are pivotal in drug development and the creation of substances with high specificity and activity, illustrating the compound's versatility in synthetic organic chemistry (Ammazzalorso et al., 2004).
Analytical Chemistry and Environmental Monitoring
The development of sensitive and selective methods for the quantitation of chlorophenoxy acid herbicides, including derivatives of this compound, is crucial for environmental monitoring and regulatory compliance. These methodologies enable the detection and quantification of trace levels of pesticides in various matrices, aiding in the assessment of environmental pollution and the evaluation of its potential risks to human health and ecosystems (Wintersteiger et al., 1999).
Catalytic Abatement of Environmental Pollutants
Research on the catalytic degradation of toxic environmental pollutants, including chlorophenoxy acids, using nanocomposites, underscores the compound's relevance in environmental remediation. Such studies provide insights into the mechanisms of pollutant degradation and the development of efficient catalysts for purifying water contaminated with hazardous substances (Nair & Kurian, 2018).
Safety and Hazards
Propriétés
IUPAC Name |
2-(4-bromo-2-chlorophenoxy)butanoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10BrClO3/c1-2-8(10(13)14)15-9-4-3-6(11)5-7(9)12/h3-5,8H,2H2,1H3,(H,13,14) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YSDVFPWDLGHWMF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C(=O)O)OC1=C(C=C(C=C1)Br)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10BrClO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.54 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(furan-2-ylmethyl)-N-((1-methyl-1,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)methyl)acetamide](/img/structure/B2840735.png)

![3-(2-methoxyethyl)-2-(2-oxo-2-piperidin-1-ylethyl)sulfanyl-5H-pyrimido[5,4-b]indol-4-one](/img/structure/B2840738.png)


![N'-[(1E)-{1-[(2-chloro-1,3-thiazol-5-yl)methyl]-1H-indol-3-yl}methylidene]pyridine-4-carbohydrazide](/img/structure/B2840742.png)
![(E)-N-(4-fluoro-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)-2-(methylsulfonyl)benzamide](/img/structure/B2840743.png)
![N-benzyl-5-chloro-1-[(2,6-dichlorophenyl)methyl]-6-oxopyridine-3-carboxamide](/img/structure/B2840744.png)
![Ethyl 5-[(3,4-diethoxybenzoyl)amino]-3-(4-fluorophenyl)-4-oxothieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2840748.png)
![1-(2-Naphthyl)-3-[(2,3,4,5,6-pentafluorophenyl)sulfanyl]-1-propanone](/img/structure/B2840749.png)
![N-benzyl-6-[(methylsulfanyl)methyl]-2-(4-pyridinyl)-4-pyrimidinamine](/img/structure/B2840751.png)
![ethyl 2-ethyl-7-methyl-3-oxo-5-phenyl-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B2840752.png)

![[2-(2-Ethoxyanilino)-2-oxoethyl] 2-(2-methoxyphenyl)acetate](/img/structure/B2840757.png)